![molecular formula C16H17N3O5 B13883275 Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also play a role in binding to specific molecular targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-3-[5-methyl-1-(4-aminophenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-3-[5-methyl-1-(4-chlorophenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H17N3O5/c1-4-24-16(21)10(2)15(20)14-9-17-18(11(14)3)12-5-7-13(8-6-12)19(22)23/h5-10H,4H2,1-3H3 |
Clé InChI |
AXKGLJAYUWIHAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



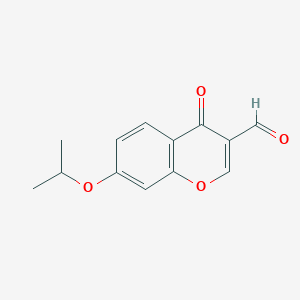
![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
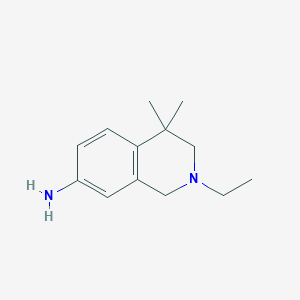
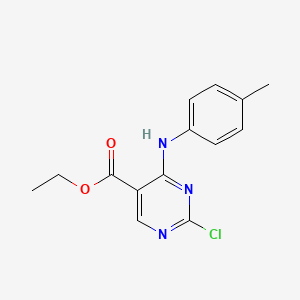


![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)

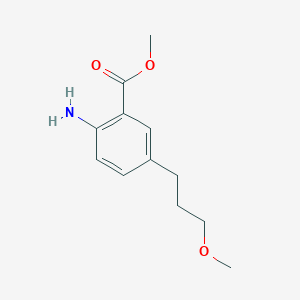
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
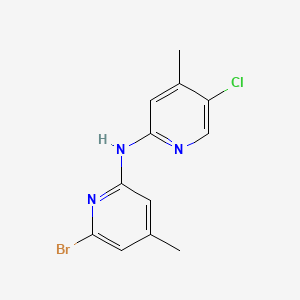
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
